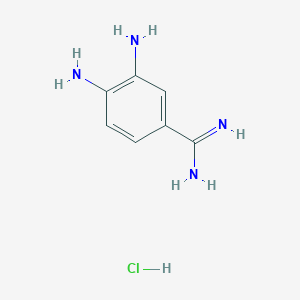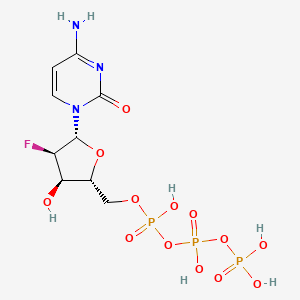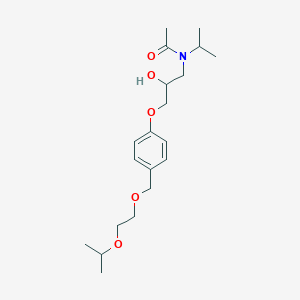
N-Acetyl bisoprolol
描述
N-Acetyl bisoprolol is a derivative of bisoprolol, a beta-blocker commonly used to treat cardiovascular diseases such as hypertension, angina, and heart failure. This compound belongs to the beta-blocker class of antihypertensive drugs and is synthesized through acetylation reactions .
作用机制
Mode of Action
N-Acetylbisoprolol acts as a competitive antagonist at the β1-adrenergic receptors . This means it competes with natural ligands (like adrenaline) for binding to these receptors. When N-Acetylbisoprolol binds to the β1-adrenergic receptors, it prevents the activation of these receptors, thereby inhibiting the effects of adrenaline and noradrenaline on the heart .
Biochemical Pathways
It is known that the antagonism of β1-adrenergic receptors leads to a decrease in the activity of theadenylate cyclase-cAMP-protein kinase A pathway . This results in a reduction in heart rate and contractility, which can help to manage conditions like hypertension .
Result of Action
The molecular and cellular effects of N-Acetylbisoprolol’s action primarily involve the reduction of heart rate and contractility. By blocking the β1-adrenergic receptors, N-Acetylbisoprolol reduces the effects of adrenaline and noradrenaline on the heart. This leads to a decrease in heart rate and contractility, which can help to manage conditions like hypertension .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Acetylbisoprolol. It is known that factors such as pH, temperature, and the presence of other substances can affect the stability and efficacy of many drugs . Therefore, it is reasonable to assume that similar factors might also influence N-Acetylbisoprolol.
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl bisoprolol is synthesized using acetylation reactions. The process involves reacting bisoprolol with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified using standard techniques such as recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
化学反应分析
Types of Reactions
N-Acetyl bisoprolol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound oxide, while reduction can yield this compound alcohol .
科学研究应用
N-Acetyl bisoprolol has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of acetylation on beta-blockers.
Biology: Investigated for its potential effects on beta-adrenergic receptors in various biological systems.
Medicine: Explored as a potential antihypertensive agent with improved pharmacokinetic properties compared to bisoprolol.
Industry: Used in the development of new beta-blocker formulations and drug delivery systems.
相似化合物的比较
Similar Compounds
N-Formyl bisoprolol: Another derivative of bisoprolol synthesized through formylation reactions.
Bisoprolol: The parent compound, a widely used beta-blocker.
Atenolol: A beta-blocker with similar pharmacological properties but different chemical structure.
Uniqueness
N-Acetyl bisoprolol is unique due to its acetyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. This modification can potentially lead to improved efficacy and reduced side effects .
属性
IUPAC Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO5/c1-15(2)21(17(5)22)12-19(23)14-26-20-8-6-18(7-9-20)13-24-10-11-25-16(3)4/h6-9,15-16,19,23H,10-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDPWKWNWHTAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66722-65-4 | |
| Record name | N-Acetylbisoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYLBISOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358HBY7HWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


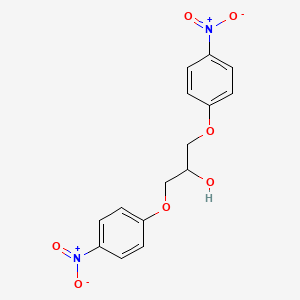
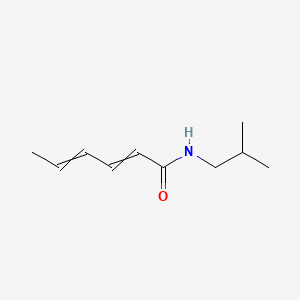

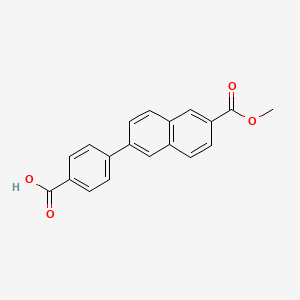

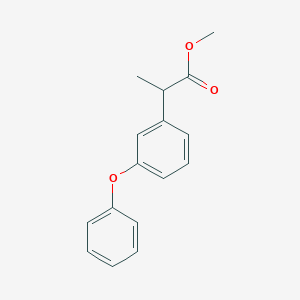
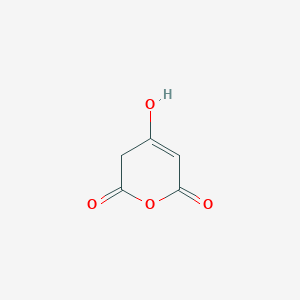
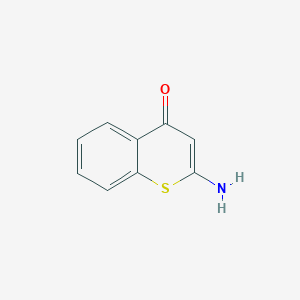
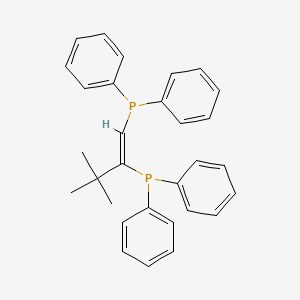
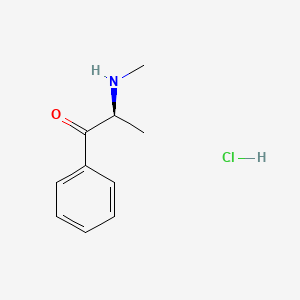
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)
